molecular formula C25H49NO2S B1193656 N-[(E,2R)-1-hydroxy-4-tridecylsulfanylbut-3-en-2-yl]octanamide

N-[(E,2R)-1-hydroxy-4-tridecylsulfanylbut-3-en-2-yl]octanamide

Cat. No.: B1193656
M. Wt: 427.7 g/mol
InChI Key: NYZFADNSXWSJDZ-PPEFQKSUSA-N
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Chemical Reactions Analysis

RBM2-1B undergoes various chemical reactions, including:

Scientific Research Applications

RBM2-1B has several scientific research applications:

    Chemistry: Used as a tool compound to study the inhibition of dihydroceramide desaturase 1 and its effects on sphingolipid metabolism.

    Biology: Employed in cellular studies to understand the role of sphingolipids in cell signaling and apoptosis.

    Medicine: Investigated for its potential therapeutic applications in diseases related to sphingolipid metabolism, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new pharmaceuticals targeting sphingolipid metabolic pathways.

Mechanism of Action

RBM2-1B exerts its effects by inhibiting dihydroceramide desaturase 1, an enzyme that catalyzes the desaturation of dihydroceramide to ceramide. This inhibition disrupts the sphingolipid metabolism pathway, leading to alterations in cell signaling and apoptosis. The molecular targets and pathways involved include the sphingolipid metabolic pathway and associated signaling cascades .

Comparison with Similar Compounds

RBM2-1B is unique in its potent inhibitory activity against dihydroceramide desaturase 1. Similar compounds include:

    RBM2-1D: Another inhibitor of dihydroceramide desaturase 1 with slightly different functional groups.

    RBM2-1E: Similar to RBM2-1B but with modifications that affect its inhibitory potency.

    RBM1-12: Inhibits acid ceramidase, another enzyme in the sphingolipid metabolism pathway.

    RBM1-13: Similar to RBM1-12 with slight structural differences.

RBM2-1B stands out due to its high potency and specificity for dihydroceramide desaturase 1, making it a valuable tool in sphingolipid research and potential therapeutic applications .

Properties

Molecular Formula

C25H49NO2S

Molecular Weight

427.7 g/mol

IUPAC Name

N-[(E,2R)-1-hydroxy-4-tridecylsulfanylbut-3-en-2-yl]octanamide

InChI

InChI=1S/C25H49NO2S/c1-3-5-7-9-10-11-12-13-14-16-18-21-29-22-20-24(23-27)26-25(28)19-17-15-8-6-4-2/h20,22,24,27H,3-19,21,23H2,1-2H3,(H,26,28)/b22-20+/t24-/m1/s1

InChI Key

NYZFADNSXWSJDZ-PPEFQKSUSA-N

Isomeric SMILES

CCCCCCCCCCCCCS/C=C/[C@H](CO)NC(=O)CCCCCCC

SMILES

CCCCCCCC(N[C@H](/C=C/SCCCCCCCCCCCCC)CO)=O

Canonical SMILES

CCCCCCCCCCCCCSC=CC(CO)NC(=O)CCCCCCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RBM21B;  RBM2 1B;  RBM2-1B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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